5-Hydroxy-3-methoxy-2-naphthamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
5-hydroxy-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C12H11NO3/c1-16-11-6-8-7(3-2-4-10(8)14)5-9(11)12(13)15/h2-6,14H,1H3,(H2,13,15) |
InChI Key |
QAKYJJZSHDYKCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CC=C(C2=C1)O)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Hydroxy 3 Methoxy 2 Naphthamide and Analogues
Strategic Approaches to Naphthamide Core Formation
The synthesis of the naphthamide framework is a critical first step, with various methodologies available to organic chemists. These approaches range from established, conventional routes to more contemporary methods that prioritize efficiency and green chemistry principles.
Conventional Synthetic Routes to Naphthamide Derivatives
Traditional methods for synthesizing naphthamide derivatives often involve multi-step sequences. A common approach begins with the construction of the naphthalene (B1677914) ring system, which can be achieved through various classical reactions. For instance, naphthalene and its derivatives can be obtained from coal tar or synthesized from petroleum feedstocks. nowgonggirlscollege.co.in The formation of the amide bond, a key feature of naphthamides, is typically achieved by reacting a naphthoic acid derivative with an appropriate amine. masterorganicchemistry.comlibretexts.org This can be facilitated by converting the carboxylic acid to a more reactive species, such as an acyl chloride, which then readily reacts with an amine. masterorganicchemistry.comlibretexts.org
Another established route involves the Stobbe condensation, which can be used to construct the naphthalene ring system from simpler starting materials. nih.gov For example, dimethoxybenzaldehyde derivatives can undergo a Stobbe condensation with diethyl succinate (B1194679) to form but-3-enoic acid derivatives, which can then be cyclized to form the naphthalene core. nih.gov These conventional methods, while reliable, can sometimes be time-consuming and may require harsh reaction conditions.
Microwave-Assisted Synthesis Techniques for Enhanced Efficiency and Green Chemistry Principles
In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and promoting environmentally friendly practices. ajrconline.orgnumberanalytics.com This technique utilizes microwave radiation to rapidly heat the reaction mixture, leading to significantly reduced reaction times and often improved yields compared to conventional heating methods. ajrconline.orgnumberanalytics.com
| Reaction Step | Conventional Method Time | Microwave-Assisted Method Time |
| Stobbe Condensation | Several hours | 15 minutes |
| Amide Formation (from acid chloride) | 3.5 hours | 30 minutes |
Table 1: Comparison of Conventional and Microwave-Assisted Reaction Times for Naphthamide Synthesis. nih.gov
Functional Group Interconversions and Derivatization Strategies
Once the naphthamide core is established, the introduction and modification of functional groups, such as hydroxyl and methoxy (B1213986) substituents and the amide linkage, are crucial for tailoring the properties of the final compound.
Introduction of Hydroxy and Methoxy Substituents on the Naphthalene Ring
The placement of hydroxyl (-OH) and methoxy (-OCH3) groups on the naphthalene ring is a key aspect of synthesizing 5-Hydroxy-3-methoxy-2-naphthamide and its analogues. The positions of these substituents can significantly influence the molecule's chemical and biological properties. wikipedia.org
The introduction of these groups can be achieved through various electrophilic substitution reactions on the naphthalene ring, such as nitration, halogenation, and sulfonation, followed by subsequent functional group transformations. libretexts.orgnumberanalytics.com For instance, a methoxy group can be introduced using a Friedel-Crafts-type reaction or by methylation of a hydroxyl group. The hydroxyl group itself can be introduced via the hydrolysis of a diazonium salt or through other nucleophilic substitution reactions. The synthesis of a related compound, 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde, starts from o-vanillin, which already possesses the desired hydroxy and methoxy groups. mdpi.comresearchgate.net
The reactivity of the naphthalene ring is higher than that of benzene, and substitution patterns can be complex, with the 1-position being generally more reactive than the 2-position. libretexts.org The specific conditions of the reaction, including the reagents and solvents used, can influence the position of substitution. libretexts.org
Amide Linkage Formation and N-Substitution Patterns
The amide linkage is a defining feature of naphthamides and is formed by the reaction of a carboxylic acid or its derivative with an amine. masterorganicchemistry.comlibretexts.org The stability of the amide bond is a key characteristic, making it a common feature in many organic molecules. libretexts.org
The formation of the amide can be achieved through several methods. A common approach is the reaction of an acyl chloride with an amine, which is a highly efficient method. masterorganicchemistry.comlibretexts.org Alternatively, dehydrating agents like N,N'-dicyclohexylcarbodiimide (DCC) can be used to facilitate the direct coupling of a carboxylic acid and an amine under mild conditions. masterorganicchemistry.com
The nitrogen atom of the amide can be unsubstituted (a primary amide) or can be attached to one or two alkyl or aryl groups, forming a secondary or tertiary amide, respectively. masterorganicchemistry.com This allows for a wide range of N-substitution patterns, which can be introduced by using different primary or secondary amines in the amide formation step. The synthesis of various N-substituted 2-naphthamide (B1196476) derivatives has been reported, demonstrating the versatility of this approach. nih.gov
| Amide Formation Method | Reagents | Key Features |
| From Acyl Chloride | Naphthoyl chloride, Amine | High reactivity, good yields. masterorganicchemistry.comlibretexts.org |
| From Carboxylic Acid | Naphthoic acid, Amine, DCC | Mild conditions, suitable for sensitive substrates. masterorganicchemistry.com |
Table 2: Common Methods for Amide Linkage Formation.
Exploration of Chiral Synthesis Pathways via Naphthamide-Derived Ligands
The development of chiral molecules is of significant interest in various fields of chemistry. Naphthamide-derived structures can be used as ligands in asymmetric catalysis to control the stereochemical outcome of a reaction. scilit.comenamine.net
Chiral ligands are molecules that can bind to a metal center to create a chiral catalyst. enamine.net This catalyst can then direct a chemical reaction to produce one enantiomer of a chiral product in excess over the other. Chiral N-salicyl-1-naphthyl- and 2-naphthyl-β-aminoalcohols have been synthesized and evaluated as potential chiral ligands for asymmetric reactions. scilit.com
Furthermore, novel chiral naphthyridine diimine (NDI*) ligands have been developed and shown to be effective in nickel-catalyzed asymmetric reactions. nih.govresearchgate.net These ligands are readily accessible and have demonstrated high efficiency in producing a range of synthetically valuable chiral products. nih.gov The development of such chiral ligands opens up pathways for the asymmetric synthesis of complex molecules, including those with C-N axial chirality. nih.gov
| Chiral Ligand Type | Application | Reference |
| N-Salicyl-naphthyl-β-aminoalcohols | Asymmetric Strecker and Michael reactions | scilit.com |
| Naphthyridine diimine (NDI*) ligands | Nickel-catalyzed asymmetric alkylidenecyclopropanations | nih.govresearchgate.net |
| Biimidazoline (BiIM) chiral dinitrogen ligand | Asymmetric Catellani reaction for C-N axially chiral scaffolds | nih.gov |
Table 3: Examples of Naphthamide-Related Chiral Ligands and Their Applications.
Structure Activity Relationship Sar Investigations of 5 Hydroxy 3 Methoxy 2 Naphthamide and Its Derivatives
Influence of Naphthalene (B1677914) Ring Substitution on Biological Efficacy
Positional Effects of Hydroxy and Methoxy (B1213986) Groups
The hydroxy (-OH) and methoxy (-OCH3) groups are critical functional groups whose positions on the naphthalene ring significantly modulate biological activity. The hydroxy group, for instance, can act as both a hydrogen bond donor and acceptor, forming key interactions within a biological target's binding site. Studies on related structures, such as substituted benzamides, have shown that an ortho-hydroxy group can form an intramolecular hydrogen bond with the amide carbonyl group. nih.gov This interaction can effectively mask the amide's polarity, paradoxically increasing the molecule's apparent lipophilicity. nih.gov
Conversely, a methoxy group generally decreases lipophilicity. nih.gov Its placement relative to the hydroxy and amide moieties is crucial. The presence of a methoxy group ortho to the amide can create steric hindrance, potentially preventing the amide group from achieving a coplanar orientation with the aromatic ring, which can alter binding affinity. nih.gov In some series of naphthalene derivatives, the presence of a hydroxyl group at the 2-position of a phenyl ring was associated with the strongest biological effects, whereas methoxy groups had a lesser impact on inhibitory activity. ijpsjournal.com These findings highlight the sensitive dependence of biological activity on the specific arrangement of these functional groups, where even slight positional shifts can lead to significant changes in efficacy due to altered electronic, steric, and hydrogen-bonding profiles.
Impact of Amide Nitrogen Substitutions
The amide group (-CONH₂) is a versatile functional handle for chemical modification. Substituting the hydrogen atoms on the amide nitrogen with various alkyl or aryl groups is a common strategy to explore the structure-activity landscape. researchgate.net These substitutions can influence a compound's properties in several ways, including its lipophilicity, hydrogen-bonding capacity, and steric profile, all of which affect how the molecule fits into and interacts with its target. mdpi.comresearchgate.net
For example, in studies of related N-substituted naphthamides and benzamides, introducing different groups on the amide nitrogen has led to a wide range of biological activities. mdpi.comnih.gov A benzyl (B1604629) group attached to a piperidine (B6355638) ring at the amide nitrogen was found to be favorable for interaction with certain dopamine (B1211576) and serotonin (B10506) receptors. nih.gov Increasing the length of a linker between a phenyl ring and the basic nitrogen in these substituents generally led to decreased receptor affinity. nih.gov
In a series of naphthalene-1-carboxanilides, where the amide nitrogen is part of an anilide group (a substituted phenyl ring), the type and position of substituents on the phenyl ring were critical for antimycobacterial activity. mdpi.comnih.gov Compounds with methoxy or methyl groups on the phenyl ring demonstrated significantly higher activity than certain standard antibiotics. mdpi.comnih.gov This indicates that the electronic and steric properties of the N-substituent are key determinants of efficacy. The general principle is that the N-substituent can occupy specific pockets within the target's binding site, and its properties must be complementary to the pocket's characteristics to enhance binding and, consequently, biological activity.
| Derivative Type | N-Substituent | Observed Effect on Biological Activity | Citation |
| Naphthamide Series | Phenylpropyl | Potent ligand for D(4.2) receptors with reduced affinity for 5-HT(2A) receptors. | nih.gov |
| Naphthamide Series | Benzyl on piperidine | Favorable interaction with D(4.2) and 5-HT(2A) receptors. | nih.gov |
| Naphthalene-1-carboxanilide | N-(3-methoxyphenyl) | Showed two-fold higher activity than rifampicin (B610482) against M. avium. | mdpi.comnih.gov |
| Naphthalene-1-carboxanilide | N-(4-methylphenyl) | Showed two-fold higher activity than rifampicin against M. avium. | mdpi.comnih.gov |
| Naphthalene-1-carboxanilide | N-[4-(trifluoromethyl)phenyl] | Demonstrated the highest experimental lipophilicity in its series. | mdpi.comnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. frontiersin.orgfrontiersin.org By translating molecular features into numerical descriptors, QSAR models can identify the key properties driving activity and predict the efficacy of novel compounds before they are synthesized, thereby streamlining the drug discovery process. frontiersin.orguniroma1.it
Development and Validation of 2D and 3D QSAR Models
The development of a robust QSAR model is a systematic process. nih.govresearchgate.net It begins with a dataset of compounds with known biological activities, which is typically divided into a training set for building the model and a test set for validating it. mdpi.commdpi.com For each molecule, a wide range of molecular descriptors are calculated. researchgate.net
2D-QSAR models utilize descriptors derived from the two-dimensional representation of a molecule, such as topological indices, molecular weight, and counts of specific atoms or functional groups. researchgate.net
3D-QSAR models , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the three-dimensional conformation of molecules. These models calculate steric and electrostatic fields around the molecules to explain how their 3D shape and charge distribution relate to activity. researchgate.net
Statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are then used to create a mathematical equation linking the descriptors to the biological activity. nih.gov
Validation is a critical step to ensure the model is statistically sound and has predictive power. nih.govInternal validation often involves a cross-validation procedure (e.g., leave-one-out) on the training set to check the model's robustness. mdpi.comExternal validation is the ultimate test, where the model's ability to predict the activities of the compounds in the independent test set is evaluated. researchgate.netmdpi.com A truly predictive model will show a high correlation between the predicted and actual activities for the test set. mdpi.com
Identification of Physicochemical Descriptors Correlating with Biological Activity
QSAR studies identify specific physicochemical descriptors that are pivotal for the biological activity of a set of ligands. frontiersin.orgfrontiersin.org These descriptors are numerical representations of a molecule's properties. frontiersin.org For naphthamide-like structures and other bioactive compounds, several key descriptors have been shown to correlate with efficacy:
Dipole Moment: This descriptor reflects the polarity of the molecule. A specific dipole moment may be necessary for proper orientation and electrostatic interaction within a polar binding site.
Atomic Net Charge: The charge distribution across the molecule is critical for electrostatic and hydrogen-bonding interactions with a biological target. QSAR models can pinpoint specific atoms where positive or negative charges enhance or diminish activity.
Hydration Energy: This relates to the energy released when a molecule is solvated by water. It is a key component of lipophilicity and affects the molecule's ability to cross biological membranes and to be desolvated upon entering a binding pocket. nih.gov
Polarizability: This describes how easily the electron cloud of a molecule can be distorted by an external electric field, such as that of a receptor. It is important for induced-fit interactions and dispersion forces (van der Waals interactions). frontiersin.org
Studies on various heterocyclic compounds have shown that a combination of quantum mechanical and molecular mechanical descriptors, which include properties like polarizability and electronegativity, can lead to highly predictive QSAR models. researchgate.net These descriptors help to understand the importance of specific functional groups and electronic properties for the activity of the compounds. researchgate.net
| Physicochemical Descriptor | Description | Relevance to Biological Activity | Citation |
| Dipole Moment | A measure of the overall polarity of a molecule. | Influences electrostatic interactions and orientation in the receptor's binding site. | frontiersin.orgfrontiersin.org |
| Atomic Net Charge | The distribution of electrical charge among the atoms in a molecule. | Crucial for forming specific electrostatic and hydrogen bond interactions with the target. | frontiersin.org |
| Hydration Energy | The energy change when a molecule is transferred from a vacuum to water. | Affects solubility, membrane permeability, and the energetic cost of binding to a receptor. | nih.gov |
| Polarizability | The ease with which the electron cloud of a molecule can be distorted. | Important for non-covalent binding, including van der Waals and induced-fit interactions. | frontiersin.org |
| Lipophilicity (logP) | The measure of a compound's partitioning between an oily and an aqueous phase. | A key factor in membrane transport and hydrophobic interactions with the target. | researchgate.net |
Predictive Power of QSAR Models for Novel Naphthamide Architectures
The primary goal of developing a QSAR model is to use it as a predictive tool. uniroma1.it A well-validated model can accurately forecast the biological activity of new, unsynthesized compounds based solely on their proposed structures. mdpi.com This predictive capability is invaluable for rational drug design, allowing chemists to prioritize the synthesis of the most promising candidates and avoid those predicted to be inactive. nih.gov
The predictive power of a QSAR model is typically quantified by statistical metrics such as the predictive R² (R²pred), which measures the correlation between predicted and observed activities for an external test set. mdpi.com A high R²pred value (e.g., > 0.5 or 0.6) indicates a model with good predictive ability. mdpi.com
For instance, QSAR models developed for various heterocyclic scaffolds, including those containing naphthalene rings, have successfully guided the design of new potent inhibitors. researchgate.netnih.gov By analyzing the QSAR equation and visualizing the impact of different descriptors (e.g., through color-coded "glowing molecule" representations), researchers can understand what structural modifications are likely to enhance activity. youtube.com For novel naphthamide architectures, a predictive QSAR model could suggest optimal substituents for the naphthalene ring or the amide nitrogen, leading to the design of compounds with improved efficacy. nih.gov
Computational Chemistry and Molecular Modeling Studies
Conformational Analysis and Molecular Geometries
The three-dimensional structure of a molecule is fundamental to its function. Conformational analysis of 5-Hydroxy-3-methoxy-2-naphthamide reveals the preferred spatial arrangement of its atoms and the influence of intramolecular forces.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.gov DFT calculations are employed to determine the most stable conformation of this compound by optimizing its geometry. These calculations help in understanding the molecule's shape and the distribution of electron density, which are critical for its chemical reactivity and biological activity. For similar structures, such as ortho-hydroxyaryl Schiff bases, DFT has been used to explore the conformational space and identify the most stable tautomers and conformers. uc.pt
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding how this compound might interact with various protein targets.
Molecular docking studies have been used to investigate the interaction of this compound and related compounds with several important biological targets. These targets are implicated in a range of diseases, including cancer and bacterial infections.
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key player in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. nih.govnih.gov Naphthamide derivatives have been identified as potent inhibitors of VEGFR-2. nih.gov Docking studies help to visualize how these compounds fit into the ATP-binding site of the kinase domain of VEGFR-2, a common mechanism for kinase inhibitors. nih.govfrontiersin.org
DNA Gyrase: This essential bacterial enzyme is a well-established target for antibacterial drugs. nih.govnih.gov In silico studies, including molecular docking, have been used to identify novel inhibitors of DNA gyrase. nih.gov
GSK-3: Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase involved in various cellular processes, and its dysregulation is linked to several diseases, including neurodegenerative disorders and diabetes. nih.govnih.gov Molecular docking is a valuable tool for identifying and optimizing GSK-3 inhibitors. nih.govnih.gov
DHFR: Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of DNA precursors and is a target for anticancer and antimicrobial agents.
Molecular docking not only predicts the binding pose but also estimates the binding affinity, often expressed as a docking score or binding energy. genominfo.orgfrontiersin.org These predictions are crucial for ranking potential drug candidates. frontiersin.org Furthermore, these simulations reveal the specific amino acid residues within the protein's active site that interact with the ligand. nih.govnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are all critical for the stability of the ligand-protein complex. genominfo.org For example, in the case of VEGFR-2 inhibitors, key interactions often involve hydrogen bonds with residues like Cys919, Asp1046, and Glu885 in the hinge region of the kinase domain. nih.gov
| Target Protein | Key Interacting Residues (Example) | Predicted Binding Affinity (Example) |
| VEGFR-2 | Cys919, Asp1046, Glu885 nih.gov | -8.9 to -10 kcal/mol frontiersin.org |
| DNA Gyrase | Arg91, Tyr266, Asn169, Ala117, Asp87, Ser116 nih.gov | Not specified |
| GSK-3 | Leu188, Thr138 nih.gov | Not specified |
In Silico Pharmacokinetic Profiling
The journey of a drug through the body involves absorption, distribution, metabolism, and excretion (ADME). In silico methods are increasingly used to predict these pharmacokinetic properties early in the drug discovery process to identify candidates with favorable drug-like characteristics. nih.govnih.gov These predictions help to reduce the likelihood of late-stage failures in drug development. nih.gov Computational models can estimate properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.gov For similar heterocyclic compounds, in silico ADME predictions have shown good correlation with experimental results, highlighting the utility of these methods. nih.gov
Prediction of Absorption, Distribution, and Metabolism Parameters
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical to its success. For the isomers of this compound, specifically 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide and 3-Hydroxy-N-(4-methoxyphenyl)-2-naphthamide, several key ADME parameters have been computationally predicted. nih.govnih.gov
One of the most important parameters is the logarithm of the partition coefficient between octanol (B41247) and water (Log Po/w), which indicates a molecule's lipophilicity. For both 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide and 3-Hydroxy-N-(4-methoxyphenyl)-2-naphthamide, the predicted XLogP3 value is 4.2. nih.govnih.gov This value suggests a relatively high lipophilicity, which can influence how the compound interacts with biological membranes.
The Topological Polar Surface Area (TPSA) is another crucial descriptor that helps predict drug transport properties. It is the sum of the surfaces of polar atoms in a molecule. For both of the aforementioned isomers, the TPSA is calculated to be 58.6 Ų. nih.govnih.gov This value is within the range typically associated with good oral bioavailability.
Molar refractivity, which relates to the volume occupied by a molecule and its polarizability, is also a key parameter. For 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide, the molar refractivity is predicted to be 85.9 cm³/mol.
These ADME parameters for closely related isomers provide a valuable, albeit indirect, insight into the potential pharmacokinetic profile of this compound.
Table 1: Predicted ADME Parameters for Naphthamide Isomers
| Parameter | 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide | 3-Hydroxy-N-(4-methoxyphenyl)-2-naphthamide |
| Log Po/w (XLogP3) | 4.2 nih.gov | 4.2 nih.gov |
| TPSA (Ų) | 58.6 nih.gov | 58.6 nih.gov |
| Molar Refractivity (cm³/mol) | 85.9 | Not Available |
Data sourced from PubChem entries for the respective isomers.
Quantum Chemical Characterization and Reactivity Prediction
Frontier Molecular Orbital (FMO) Analysis for Electronic Structure
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large HOMO-LUMO gap indicates high stability and lower reactivity.
Prediction of Reactive Sites and Molecular Stability
The distribution of the HOMO and LUMO across a molecule can pinpoint its reactive sites. For a molecule like this compound, the HOMO is likely to be localized on the electron-rich naphthalene (B1677914) ring system and the hydroxyl and methoxy (B1213986) substituents, indicating these as potential sites for electrophilic attack. The LUMO, on the other hand, might be distributed over the carboxamide group, suggesting this area is susceptible to nucleophilic attack.
Molecular electrostatic potential (MEP) maps are another powerful tool for predicting reactive sites. These maps illustrate the charge distribution within a molecule, with red areas indicating regions of high electron density (electronegative) and blue areas showing regions of low electron density (electropositive). For a naphthamide derivative, the oxygen atoms of the hydroxyl and carbonyl groups would likely be depicted as red, signifying their potential to act as hydrogen bond acceptors or sites for electrophilic interaction. The hydrogen of the amide and hydroxyl groups would be shown in blue, indicating their potential as hydrogen bond donors.
Mechanistic Investigations of Biological Activities
Antimicrobial Activity Mechanisms
Naphthamide derivatives have demonstrated a broad spectrum of antimicrobial activities, and research into their mechanisms of action suggests multiple pathways of inhibition.
While specific studies on 5-Hydroxy-3-methoxy-2-naphthamide are limited, research on related naphthamide and naphthalimide derivatives points towards DNA intercalation as a potential antibacterial mechanism. For instance, certain naphthalimide derivatives have been shown to effectively intercalate with the DNA of Salmonella typhimurium, forming a complex that disrupts normal cellular processes. nih.gov Molecular docking studies have further supported this by demonstrating the ability of these compounds to interact with the base pairs of a DNA hexamer duplex through π-π stacking. nih.gov This interaction with bacterial DNA is a key mechanism that can inhibit DNA replication and transcription, leading to bacterial cell death.
Another critical target for antibacterial agents is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and chromosome segregation. While not directly studied for this compound, the inhibition of DNA gyrase is a known mechanism for other antibacterial compounds containing a naphthyridine core, a structure related to naphthamides. These compounds selectively and reversibly block DNA replication by inhibiting the A subunit of bacterial DNA gyrase. nih.gov
The antifungal activity of naphthamide derivatives is often attributed to their ability to disrupt the fungal cell membrane and inhibit key enzymes involved in its synthesis. Some naphthylamide derivatives have been identified as dual-target antifungal inhibitors, simultaneously acting on squalene (B77637) epoxidase (SE) and 14α-demethylase (CYP51). nih.gov Both of these enzymes are crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Inhibition of these enzymes leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising membrane integrity and leading to fungal cell death. nih.gov
Furthermore, the mechanism of action for some related naphthoquinone derivatives involves the disruption of fungal membrane permeability, which results in the leakage of essential cellular components like nucleotides. nih.gov The generation of reactive oxygen species (ROS) through redox cycling is another proposed mechanism, leading to oxidative stress and destabilization of mitochondrial integrity.
A promising target for antitubercular drugs is the Mycobacterial membrane protein Large 3 (MmpL3), a transporter protein essential for the biosynthesis of the mycobacterial cell wall. nih.govfrontiersin.org MmpL3 is responsible for transporting trehalose (B1683222) monomycolate (TMM), a precursor to mycolic acids, across the inner membrane. nih.gov Inhibition of MmpL3 disrupts the formation of the mycomembrane, a critical component of the mycobacterial cell envelope, leading to cell death. nih.gov
Several classes of compounds have been identified as MmpL3 inhibitors, and while direct evidence for this compound is not available, derivatives of pyrrole, a different heterocyclic compound, have been shown to target MmpL3. nih.gov Resistance to these compounds has been mapped to mutations in the mmpL3 gene, strongly suggesting that the MmpL3 protein is the cellular target. nih.gov This highlights a potential avenue for the antitubercular activity of naphthamide derivatives.
Antitumor/Anticancer Activity Mechanisms
The investigation into the anticancer properties of naphthamide derivatives has revealed their potential to interfere with key processes in tumor growth and proliferation, including angiogenesis and DNA replication.
A significant mechanism underlying the antitumor activity of many naphthamide derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govrsc.org VEGFR-2 is a key receptor tyrosine kinase that, upon activation by its ligand VEGF, triggers a signaling cascade promoting angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. rsc.org By inhibiting VEGFR-2, these compounds can block this signaling pathway, thereby preventing tumor-associated angiogenesis and curbing tumor growth. nih.govrsc.org
Studies on various naphthamide derivatives have demonstrated potent inhibitory activity against VEGFR-2 in both enzymatic and cellular assays. nih.govrsc.org Some derivatives have also shown multitargeted kinase inhibition, affecting other receptors involved in cancer progression like Platelet-Derived Growth Factor Receptor (PDGFR) and RET kinase. nih.gov
| Compound Derivative | Target Kinase | IC50 (nM) | Reference |
| Naphthamide Derivative 14c | VEGFR-2 | 1.5 | nih.gov |
| Naphthamide Derivative 14c | VEGFR-1 | 35.1 | nih.gov |
| Naphthamide Derivative 14c | PDGFR-β | 4.6 | nih.gov |
| Naphthamide Derivative 14c | RET | 20.2 | nih.gov |
| Anilinopyrimidine-based Naphthamide 3k | VEGFR-2 (enzymatic) | 0.5 | rsc.org |
| Anilinopyrimidine-based Naphthamide 3k | VEGFR-2 (cellular) | 9.8 | rsc.org |
| 2-Naphthamide (B1196476) Derivative 8b | VEGFR-2 | 384 | nih.gov |
In addition to kinase inhibition, some naphthamide-related structures have been shown to exert their anticancer effects by directly targeting DNA and interfering with nuclear processes. Thiazole-naphthyl derivatives, for example, have demonstrated the ability to bind to DNA. nih.gov Mechanistic studies suggest that these compounds can act as DNA intercalators or groove binders. nih.gov
DNA intercalation, where a molecule inserts itself between the base pairs of the DNA double helix, can lead to structural distortions that inhibit DNA replication and transcription, ultimately inducing apoptosis (programmed cell death) in cancer cells. nih.gov The binding affinity of these compounds to DNA is influenced by their structural features, with larger aromatic systems often enhancing the interaction. nih.govrsc.org Some bis-naphthalimide derivatives have also been designed to target DNA. researchgate.net
Despite extensive searches for scientific literature on the chemical compound this compound, no detailed research findings or data on its antioxidant and free radical scavenging potential could be located in the public domain.
Consequently, it is not possible to provide a detailed and informative article on the "," specifically concerning the "Antioxidant Activity and Free Radical Scavenging Potential" of this compound, as no citable scientific evidence appears to be available. The creation of data tables and a discussion of research findings, as requested, cannot be fulfilled without such foundational information.
Conclusions and Future Research Perspectives
Summary of Key Research Findings on 5-Hydroxy-3-methoxy-2-naphthamide and Analogues
Research into naphthamide derivatives has revealed a wealth of biological activities, positioning them as a significant scaffold in medicinal chemistry. While direct studies on this compound are scarce, research on analogous structures provides valuable insights.
Naphthamide derivatives are recognized for a wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. nih.govacs.org The core naphthalene (B1677914) structure is a common framework in various biologically active natural products and synthetic pharmaceuticals. acs.org For instance, derivatives of 5-hydroxy-6-methyl-2-aminotetralin, which share a substituted naphthalene-like core, have been investigated for their dopamine-like effects. nih.gov
The anticancer potential of naphthamide analogues is a particularly active area of research. Studies have shown that the substitution pattern on the naphthalene ring plays a crucial role in their antitumor activity. For example, dimethoxy-substituted 2-naphthamide (B1196476) derivatives have demonstrated significant anticancer activity against various cancer cell lines, with the position of the methoxy (B1213986) groups influencing their potency. nih.gov The planar structure of the naphthalimide ring system, a related class of compounds, is known to intercalate with DNA, contributing to its antitumor effects. researchgate.net
In the realm of antimicrobial research, various naphthalene derivatives have been identified as potent agents against a range of human pathogens. researchgate.net The introduction of different functional groups to the naphthamide scaffold allows for the modulation of their antimicrobial spectrum and efficacy.
Identification of Knowledge Gaps and Areas for Further Academic Exploration
Future academic exploration should, therefore, commence with the fundamental synthesis and characterization of this compound. A standardized and efficient synthetic route needs to be established. Following this, a comprehensive analysis of its physicochemical properties, including solubility, stability, and spectroscopic data, would be essential.
Furthermore, systematic screening of its biological activities is a critical next step. This should include in vitro assays to evaluate its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Mechanistic studies to understand how the specific combination of the 5-hydroxy and 3-methoxy groups on the naphthamide scaffold influences its interaction with biological targets would be highly valuable.
Comparative studies with other closely related naphthamide analogues would also be crucial to delineate structure-activity relationships (SAR). Understanding how minor structural modifications impact biological efficacy can guide the future design of more potent and selective compounds.
Potential for Rational Design of Enhanced Naphthamide Derivatives for Targeted Therapeutic Applications
The naphthamide scaffold represents a versatile platform for the rational design of novel therapeutic agents. The existing body of research on its analogues provides a solid foundation for designing enhanced derivatives with targeted applications.
By leveraging computational modeling and a deep understanding of SAR, researchers can systematically modify the 5-hydroxy-naphthamide backbone to optimize its pharmacological properties. For instance, the introduction of various substituents at different positions on the naphthalene ring or the amide nitrogen can be explored to enhance target-specific binding and efficacy while minimizing off-target effects.
The principles of rational drug design can be applied to develop naphthamide derivatives with improved pharmacokinetic profiles, such as enhanced bioavailability and metabolic stability. This could involve the incorporation of specific functional groups that modulate lipophilicity and other properties relevant to drug absorption, distribution, metabolism, and excretion.
Furthermore, the development of "hybrid" molecules, where the naphthamide scaffold is combined with other pharmacophores, could lead to multifunctional agents with novel mechanisms of action. For example, conjugating a naphthamide derivative with a known targeting moiety could enable the specific delivery of the cytotoxic agent to cancer cells, thereby increasing its therapeutic index. The broad biological activities of naphthalamide derivatives, including their potential as anticancer and antimicrobial agents, make them promising candidates for such innovative drug design strategies. nih.govacs.orgnih.gov
Q & A
Q. What are the recommended safety protocols for handling 5-Hydroxy-3-methoxy-2-naphthamide in laboratory settings?
- Methodological Answer : While direct safety data for this compound is limited, analogous naphthamide derivatives (e.g., 3-Methoxy-2-naphthoic acid) require precautions against skin/eye irritation (GHS Category 2A). Use nitrile gloves, lab coats, and safety goggles. In case of contact, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists . Ensure proper ventilation and avoid inhalation of dust .
Q. How can researchers verify the purity of this compound?
- Methodological Answer : Purity assessment typically involves HPLC with UV detection (λ = 254–280 nm for aromatic systems) and mass spectrometry (ESI-MS for molecular ion confirmation). Cross-validate with H/C NMR to confirm substituent positions (e.g., methoxy at C3 and hydroxyl at C5). Commercial batches report ≥97% purity via LC-MS .
Q. What solvent systems are suitable for dissolving this compound?
- Methodological Answer : Due to its aromatic and polar functional groups, dissolve in DMSO or DMF (5–10 mg/mL). For aqueous solubility, use ethanol/water mixtures (≤20% ethanol). Pre-saturate solvents with nitrogen to prevent oxidation of the hydroxyl group.
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound be resolved across studies?
- Methodological Answer : Discrepancies may arise from batch purity, solvent residues, or assay conditions. Standardize protocols:
- Use freshly prepared DMSO stocks (<1 week old, stored at -20°C).
- Validate purity via orthogonal methods (e.g., TLC vs. HPLC).
- Replicate assays under controlled oxygen levels to assess oxidation sensitivity .
Q. What strategies optimize the synthesis of this compound for scale-up?
- Methodological Answer : Adapt naphthamide synthesis routes:
- Couple 3-methoxy-2-naphthoic acid with ammonia via EDCI/HOBt-mediated amidation (yield ~65–70%).
- Purify via silica gel chromatography (hexane:EtOAc, 3:1). For scale-up, replace chromatography with recrystallization in ethanol/water .
Q. How do substituents (methoxy, hydroxyl) influence the spectroscopic properties of this compound?
- Methodological Answer :
- UV-Vis : Methoxy groups induce bathochromic shifts (~10 nm) compared to unsubstituted naphthamide.
- NMR : Hydroxyl protons (δ 9.8–10.2 ppm, broad) and methoxy (δ 3.8–4.0 ppm) are diagnostic. Use H-C HSQC to resolve overlapping aromatic signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
